molecular formula C13H18BrNO2S B11180814 1-(4-Bromobenzenesulfonyl)-3,5-dimethylpiperidine

1-(4-Bromobenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B11180814
M. Wt: 332.26 g/mol
InChI Key: IICOBXJJXSPRGO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 4-bromobenzenesulfonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide in acetone can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include sulfonic acids or sulfonates.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-(4-Bromobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromobenzenesulfonyl)-3,5-dimethylpiperidine is unique due to the presence of both the bromobenzenesulfonyl group and the dimethylpiperidine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H18BrNO2S

Molecular Weight

332.26 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C13H18BrNO2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9H2,1-2H3

InChI Key

IICOBXJJXSPRGO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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